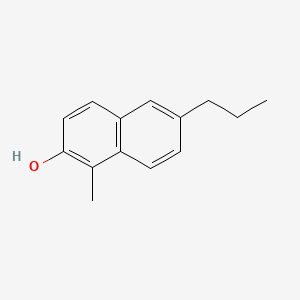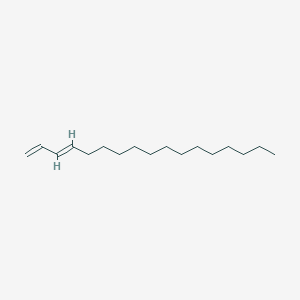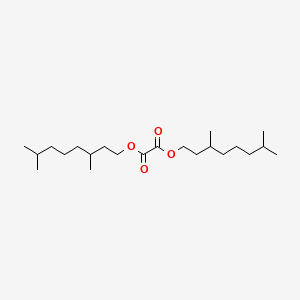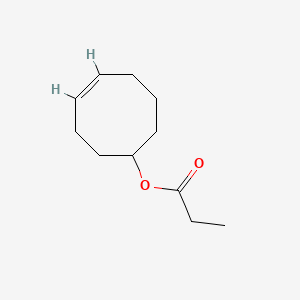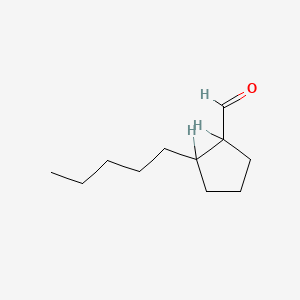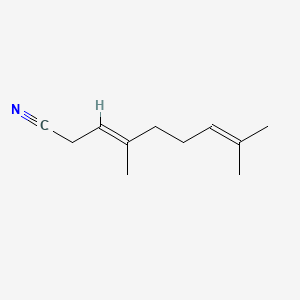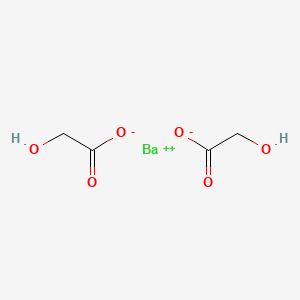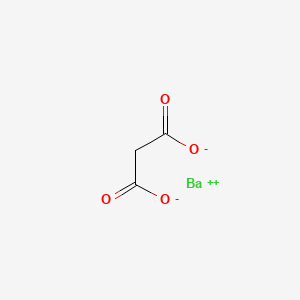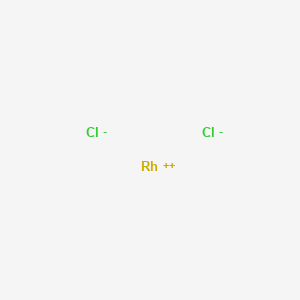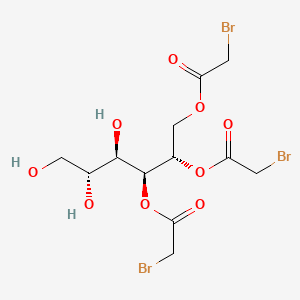
3-(Ethoxycarbonyl)-1-methylpyridin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 62772 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NSC 62772 typically involves a series of well-defined chemical reactions. The exact synthetic route can vary, but it generally includes steps such as halogenation, oxidation, and substitution reactions. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of NSC 62772 is scaled up using large reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The industrial production methods are designed to be cost-effective while minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
NSC 62772 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: NSC 62772 can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
The reactions involving NSC 62772 typically require specific reagents and conditions. For example, oxidation reactions may use strong oxidizing agents under acidic or basic conditions, while reduction reactions often require the presence of a solvent like tetrahydrofuran.
Major Products Formed
The major products formed from the reactions of NSC 62772 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield various oxygenated derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
NSC 62772 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.
Medicine: NSC 62772 is investigated for its potential therapeutic applications, including its use in drug development and as a diagnostic tool.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of NSC 62772 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
NSC 62772 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 125973: Known for its use in cancer research, this compound shares some structural similarities with NSC 62772 but differs in its specific applications and biological activity.
NSC 181339-01: Another compound used in pharmaceutical research, it has a different mechanism of action and therapeutic potential compared to NSC 62772.
Eigenschaften
CAS-Nummer |
10129-58-5 |
|---|---|
Molekularformel |
C9H12INO2 |
Molekulargewicht |
293.10 g/mol |
IUPAC-Name |
ethyl 1-methylpyridin-1-ium-3-carboxylate;iodide |
InChI |
InChI=1S/C9H12NO2.HI/c1-3-12-9(11)8-5-4-6-10(2)7-8;/h4-7H,3H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KLLSDAQBTYVXBJ-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)C1=C[N+](=CC=C1)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



